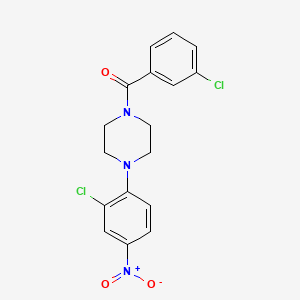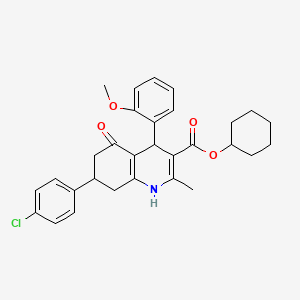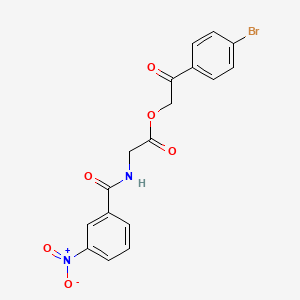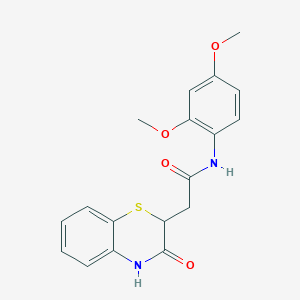
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as AG-1478, and it is widely used in scientific research for its potential applications in cancer treatment. The compound has been shown to have a selective inhibitory effect on epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the growth and proliferation of cancer cells. In
作用机制
The mechanism of action of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the inhibition of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and proliferation. When EGFR is activated by ligands, it triggers a signaling cascade that promotes cell division and survival. However, in many types of cancer cells, EGFR is overexpressed, leading to uncontrolled cell growth and proliferation. 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound selectively inhibits EGFR tyrosine kinase, leading to the suppression of cancer cell growth and proliferation. In vivo studies have shown that the compound has antitumor activity in various types of cancer, including breast, lung, and prostate cancer. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
实验室实验的优点和局限性
One of the main advantages of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide for lab experiments is its selective inhibitory effect on EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research and development of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the exploration of the compound's potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of the compound in vivo, as well as its potential applications in other diseases beyond cancer.
In conclusion, 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a promising compound that has shown potential applications in cancer treatment. Its selective inhibitory effect on EGFR tyrosine kinase makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. Further research is needed to explore the compound's full potential and to develop more potent and selective inhibitors of EGFR tyrosine kinase.
合成方法
The synthesis of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-methylphenol and 3-pyridinemethanol in the presence of a catalyst, followed by the addition of propanoyl chloride. The resulting product is then purified through a series of chromatography and recrystallization steps.
科学研究应用
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively inhibit EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-7-15(8-6-12)20-13(2)16(19)18-11-14-4-3-9-17-10-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGUUDVZWWBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)


![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)

![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)

![5-(3-bromobenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221755.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)